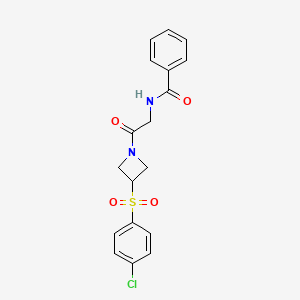

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

Description

The compound N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide features a benzamide moiety linked to a 2-oxoethyl chain, which is further connected to a 3-((4-chlorophenyl)sulfonyl)azetidin-1-yl group. This structural architecture suggests applications in antimicrobial or anticancer drug development, as similar β-lactam derivatives are known for bioactivity .

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c19-14-6-8-15(9-7-14)26(24,25)16-11-21(12-16)17(22)10-20-18(23)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRCXMKTZWHZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, structure-activity relationships, and potential therapeutic implications based on current research findings.

Structural Overview

The compound features several notable structural elements:

- Benzamide Core : This component is often associated with various bioactive molecules.

- Azetidine Ring : Enhances pharmacological properties and provides avenues for modification.

- Sulfonyl Group : Known for its role in increasing the solubility and biological activity of compounds.

The molecular formula of this compound is , with a molecular weight of 392.9 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

-

Anticancer Properties :

- Preliminary studies suggest that derivatives of compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The mechanism involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and caspase activation .

- Structure modifications have been linked to enhanced activity, indicating the importance of SAR studies in optimizing therapeutic efficacy .

-

Anti-inflammatory Effects :

- Compounds with similar azetidine structures have demonstrated potential anti-inflammatory properties. The sulfonamide group may play a crucial role in mediating these effects by modulating inflammatory pathways .

-

Antimicrobial Activity :

- Some derivatives have shown promising antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR studies are critical for understanding how modifications to the compound's structure can influence its biological activity. The following table summarizes findings related to various structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3-(4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide | Similar azetidine structure with fluorine substitution | Potential anti-inflammatory and antimicrobial effects |

| N-[4-(4-chlorophenylsulfonyl)-1-piperazinyl]benzamide | Piperazine instead of azetidine | Anticancer properties through different pathways |

| Sulfonamide derivatives targeting BCL-2 | Variations in sulfonamide structure | Selective apoptosis-inducing agents for cancer treatment |

These modifications can lead to improved potency and selectivity for specific biological targets, making them valuable in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Evaluation :

- Mechanistic Insights :

- Pharmacological Profiling :

Scientific Research Applications

Structural Features

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide contains several key structural components:

- Benzamide Core : This structure is often associated with various biological activities.

- Azetidine Ring : Enhances pharmacological properties and provides a framework for further modifications.

- Sulfonyl Group : Known for its role in increasing the lipophilicity and biological activity of compounds.

These features make the compound a candidate for exploring new therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various bacterial and fungal pathogens.

- Anti-inflammatory Effects : May modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Investigated for its ability to induce apoptosis in cancer cells through specific pathways.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent modifications to enhance biological activity.

Example Synthesis Pathway:

- Formation of the Azetidine Ring : Utilizing appropriate starting materials to create the azetidine framework.

- Introduction of the Sulfonyl Group : This step often involves sulfonation reactions that introduce the sulfonyl moiety at specific positions on the azetidine ring.

- Benzamide Formation : The final step typically involves coupling reactions to attach the benzamide portion.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how different modifications to the compound affect its biological activity. Researchers can explore variations such as:

- Changing substituents on the benzene ring (e.g., replacing chlorine with other halogens).

- Modifying the sulfonyl group to assess its impact on potency and selectivity.

- Altering the azetidine ring structure to improve pharmacokinetic properties.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3-(4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide | Similar azetidine structure with fluorine substitution | Potential anti-inflammatory and antimicrobial effects |

| N-[4-(4-chlorophenylsulfonyl)-1-piperazinyl]benzamide | Piperazine instead of azetidine | Anticancer properties through different pathways |

| Sulfonamide derivatives targeting BCL-2 | Variations in sulfonamide structure | Selective apoptosis-inducing agents for cancer treatment |

Comparison with Similar Compounds

Azetidinone Derivatives

Azetidinone-based analogs share the β-lactam core but differ in substituents. For example:

- Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Exhibited potent antimicrobial activity (pMIC = 1.86 µM/mL) against bacterial and fungal strains, attributed to topological parameters like the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) .

- Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide): Showed anticancer activity against MCF7 cells (IC₅₀ = 18.59 µM), likely due to styryl group-enhanced lipophilicity and membrane penetration .

Key Differences :

Thiazolidinone Derivatives

Thiazolidinones (five-membered sulfur-containing rings) differ in ring size and electronic properties:

- Compound 7 (N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide): Demonstrated antimicrobial activity governed by electronic parameters (HOMO energy, cosmic total energy) and Kier’s α shape index .

- Compound 10 (N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide): Exhibited anticancer activity (IC₅₀ = 18.59 µM), with methoxy and hydroxy groups enhancing polarity .

Key Differences :

- QSAR models for thiazolidinones emphasize electronic parameters, whereas azetidinones rely on topological indices, suggesting divergent mechanisms of action .

Pyrimidine-Substituted Benzamides

Pyrimidine derivatives () feature aromatic heterocycles:

- Compound 4 (2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide): Molecular weight 544.56 g/mol; nitro groups may enhance oxidative stress-mediated antimicrobial effects.

Key Differences :

- The target compound lacks pyrimidine’s aromatic nitrogen atoms, reducing hydrogen-bond acceptor capacity but possibly improving selectivity for non-nucleophilic targets.

- Sulfonyl groups in the target may confer better solubility than nitro or chloro substituents in pyrimidine analogs.

Sulfonyl-Containing Analogs

Compounds with sulfonyl groups (e.g., 717863-11-1/2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide) share the 4-chlorophenyl sulfonyl motif but differ in core structure . These analogs often exhibit enhanced enzyme inhibition (e.g., cyclooxygenase or protease targets) due to sulfonyl’s strong electron-withdrawing effects.

Q & A

Q. What are the recommended synthetic routes and critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and subsequent coupling with benzamide derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for sulfonylation and amide bond formation .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products during nucleophilic substitutions .

- Reaction time : Stepwise monitoring via thin-layer chromatography (TLC) ensures completion of intermediate steps .

Post-synthesis purification via column chromatography or recrystallization (methanol/water systems) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : A combination of analytical techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the azetidine ring, sulfonyl group, and benzamide moiety. Discrepancies in peak integration may indicate residual solvents or byproducts .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z corresponding to C₂₀H₂₀ClN₂O₄S) and rules out isotopic impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time compared to a reference standard .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Contradictions may arise from differences in assay conditions or compound purity. To address this:

- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Dose-response validation : Repeat dose curves (0.1–100 µM) in triplicate, using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Impact of stereochemistry : Chiral HPLC or circular dichroism (CD) can verify if racemization during synthesis alters bioactivity .

Q. How can reaction mechanisms for sulfonylation and amide coupling steps be elucidated?

- Methodological Answer : Mechanistic studies require:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR to track carbonyl (C=O) and sulfonyl (S=O) group transformations .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled intermediates to trace proton transfer pathways in azetidine ring opening .

- Computational modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict transition states and activation energies for sulfonylation .

Q. What in silico and in vitro approaches are recommended for target identification and validation?

- Methodological Answer :

- In silico docking : Use Schrödinger Maestro or AutoDock Vina to screen against kinase or GPCR targets. Prioritize binding poses with ΔG < −8 kcal/mol .

- Surface plasmon resonance (SPR) : Validate binding affinity (KD) for top computational hits, with immobilization of recombinant proteins (e.g., PARP-1 or EGFR) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with 10 µM compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.